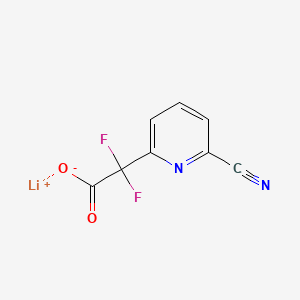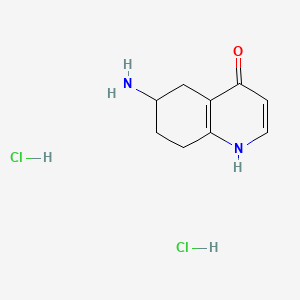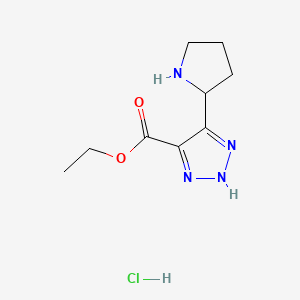![molecular formula C53H48F6N4O4S2 B13483464 2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13483464.png)
2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium bis((trifluoromethyl)sulfonyl)amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium; trifluoro[(trifluoromethanesulfonylazanidyl)sulfonyl]methane is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzo[g]indole core, followed by the introduction of the diphenylamino and cyclopentene moieties. The final step involves the formation of the trifluoro[(trifluoromethanesulfonylazanidyl)sulfonyl]methane group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and amino groups can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form amines and other reduced products.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets in the body.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The aromatic rings and functional groups allow it to bind to proteins, enzymes, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Compared to other similar compounds, this compound stands out due to its unique combination of aromatic rings and functional groups. Similar compounds include:
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Phenethylamine: A simple aromatic amine with various applications in organic synthesis.
2-(4-Methoxyphenyl)ethylamine: Another aromatic amine used in organic synthesis. These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of the compound .
2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-1,3,3-trimethyl-1H,2H,3H-benzo[g]indol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-1,3,3-trimethyl-3H-benzo[g]indol-1-ium; trifluoro[(trifluoromethanesulfonylazanidyl)sulfonyl]methane , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
特性
分子式 |
C53H48F6N4O4S2 |
|---|---|
分子量 |
983.1 g/mol |
IUPAC名 |
bis(trifluoromethylsulfonyl)azanide;N-phenyl-N-[(5E)-2-[(E)-2-(1,3,3-trimethylbenzo[g]indol-1-ium-2-yl)ethenyl]-5-[(2E)-2-(1,3,3-trimethylbenzo[g]indol-2-ylidene)ethylidene]cyclopenten-1-yl]aniline |
InChI |
InChI=1S/C51H48N3.C2F6NO4S2/c1-50(2)43-31-27-35-17-13-15-23-41(35)48(43)52(5)45(50)33-29-37-25-26-38(47(37)54(39-19-9-7-10-20-39)40-21-11-8-12-22-40)30-34-46-51(3,4)44-32-28-36-18-14-16-24-42(36)49(44)53(46)6;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-24,27-34H,25-26H2,1-6H3;/q+1;-1 |
InChIキー |
RKFOKMDOZCHICF-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=C(C3=CC=CC=C3C=C2)[N+](=C1/C=C/C4=C(/C(=C/C=C/5\C(C6=C(N5C)C7=CC=CC=C7C=C6)(C)C)/CC4)N(C8=CC=CC=C8)C9=CC=CC=C9)C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
正規SMILES |
CC1(C2=C(C3=CC=CC=C3C=C2)[N+](=C1C=CC4=C(C(=CC=C5C(C6=C(N5C)C7=CC=CC=C7C=C6)(C)C)CC4)N(C8=CC=CC=C8)C9=CC=CC=C9)C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


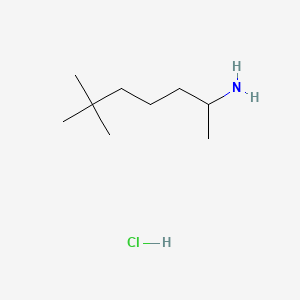

![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)
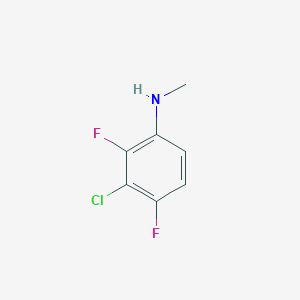
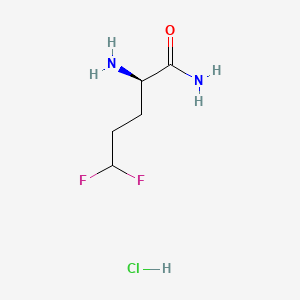
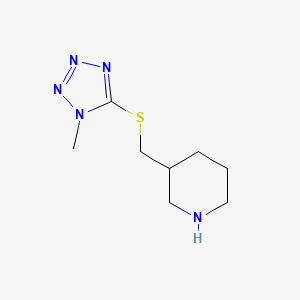
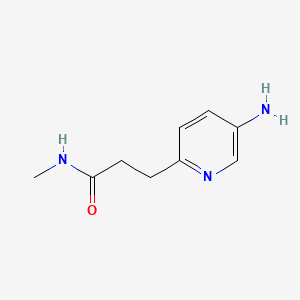
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
![tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13483423.png)

